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Compound of Interest

Compound Name: 2,3-Dimethyl-5-hexen-3-ol

Cat. No.: B096895

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
tertiary alcohol, 2,3-Dimethyl-5-hexen-3-ol (CAS No. 19550-90-4). The following sections
detail its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR)
spectral properties. The information is intended to aid in the identification, characterization, and
quality control of this compound in research and development settings.

Mass Spectrometry (MS)

Mass spectrometry of 2,3-Dimethyl-5-hexen-3-ol was conducted using electron ionization (EI).
The resulting mass spectrum is characterized by the fragmentation pattern of the molecular ion.
The data presented here is sourced from the National Institute of Standards and Technology
(NIST) database.[1]
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Plausible Fragment

m/z Relative Intensity (%) _
Assignment
43 100.0 [C3H7]+ (isopropyl cation)
55 45.0 [C4HT7]+
69 30.0 [C5H9]+
87 80.0 [M - C3H7]+ (loss of isopropyl)
113 10.0 [M - CH3]+ (loss of methyl)
128 5.0 [M]+ (Molecular lon)

Infrared (IR) Spectroscopy

The infrared spectrum of 2,3-Dimethyl-5-hexen-3-ol reveals characteristic absorption bands
corresponding to its functional groups. The data below is sourced from the NIST database.[1]

Vibrational Mode

Wavenumber (cm—1) Intensity _
Assignment
~3400 Strong, Broad O-H stretch (alcohol)
~3080 Medium =C-H stretch (alkene)
~2970 Strong C-H stretch (alkane)
~1640 Medium C=C stretch (alkene)
~1150 Strong C-O stretch (tertiary alcohol)
~090, ~910 Strong =C-H bend (alkene, out-of-

plane)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: Experimental NMR data for 2,3-Dimethyl-5-hexen-3-ol is not readily available in
public spectral databases. The following data is based on spectral prediction and should be
used as a reference for preliminary identification.
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'H NMR (Predicted)

Chemical Shift (3,

Multiplicity Integration Proton Assignment
ppm)
~5.8 ddt 1H H-5
~5.2 d 1H H-6 (trans to C4)
~5.0 d 1H H-6 (cis to C4)
~2.3 d 2H H-4
~1.8 m 1H H-2
~1.5 S 1H OH
~1.1 S 3H C3-CHs
~0.9 d 6H C2-CHsx 2

3C NMR (Predicted)

Chemical Shift (, ppm) Carbon Assignment
~135 C-5

~118 C-6

~75 C-3

~45 C-4

~35 C-2

~25 C3-CHs

~17 C2-CHs x 2

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques
described above, suitable for a compound like 2,3-Dimethyl-5-hexen-3-ol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2,3-Dimethyl-5-hexen-3-ol in 0.6-
0.7 mL of a deuterated solvent (e.g., CDCI3) in a standard 5 mm NMR tube.

e Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
e 'H NMR Acquisition:
o Acquire a one-pulse proton spectrum.

o Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds,
relaxation delay of 1-5 seconds.

o Reference the spectrum to the residual solvent peak (e.g., CHCIs at 7.26 ppm).
e 13C NMR Acquisition:
o Acquire a proton-decoupled carbon spectrum.

o Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds,
relaxation delay of 2-5 seconds.

o Reference the spectrum to the solvent peak (e.g., CDCls at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

e Sample Preparation: As a liquid, the sample can be analyzed neat. Place a drop of 2,3-
Dimethyl-5-hexen-3-ol between two KBr or NaCl plates to form a thin film.

¢ Instrumentation: Use a standard FTIR spectrometer.

o Data Acquisition:

[¢]

Record a background spectrum of the clean salt plates.

o

Record the sample spectrum over a range of 4000-400 cm~1.

o

The final spectrum is presented in terms of transmittance or absorbance.
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Electron lonization Mass Spectrometry (EI-MS)

o Sample Introduction: Introduce a small amount of the volatile sample into the ion source,
often via a gas chromatograph (GC) for separation and purification.

« lonization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce
ionization and fragmentation.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole or time-of-flight).

o Detection: Detect the ions and generate a mass spectrum representing the relative
abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2,3-Dimethyl-5-hexen-3-ol.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Dimethyl-5-hexen-3-ol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b096895#spectroscopic-data-of-2-3-dimethyl-5-hexen-
3-ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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